Structural Elucidation and Physicochemical Profiling of N-(2-Phenoxyethoxy)guanidine: A Technical Guide
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: Guanidine, (2-phenoxyethoxy)- | CAS RN: 714-20-5 Introduction and Chemical Architecture N-(2-phenoxyethoxy)guan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals
Compound: Guanidine, (2-phenoxyethoxy)- | CAS RN: 714-20-5
Introduction and Chemical Architecture
N-(2-phenoxyethoxy)guanidine (CAS: 714-20-5) is a specialized alkoxyguanidine derivative utilized primarily as a building block in medicinal chemistry and a pharmacophore in the development of protease inhibitors and antiprotozoal agents [1]. Unlike standard alkylguanidines, which are highly basic and permanently protonated at physiological pH, the introduction of the oxygen atom adjacent to the guanidine nitrogen fundamentally alters the molecule's electronic distribution.
The molecule is composed of three distinct functional domains:
The Phenoxy Ring: A hydrophobic aromatic core that facilitates π-π stacking and van der Waals interactions within target binding pockets.
The Ethoxy Linker: A flexible two-carbon spacer that allows the molecule to adopt optimal conformations for receptor binding.
The Alkoxyguanidine Moiety: The critical pharmacophore. The electronegative oxygen atom exerts an inductive electron-withdrawing effect, significantly lowering the pKa of the guanidine group. This allows the compound to exist in an equilibrium between its neutral and protonated states at physiological pH, thereby enhancing membrane permeability and oral bioavailability compared to traditional guanidines [2].
Structural topology of N-(2-phenoxyethoxy)guanidine highlighting key functional domains.
Quantitative Physicochemical Data
Accurate structural validation requires precise knowledge of the compound's mass and hydrogen-bonding capabilities. The data summarized in Table 1 serves as the foundational metrics for downstream analytical and synthetic workflows [3].
Table 1: Physicochemical and Structural Properties
Property
Value
Scientific Significance
Chemical Name
N-(2-phenoxyethoxy)guanidine
Standard IUPAC nomenclature.
CAS Registry Number
714-20-5
Unique identifier for literature and sourcing.
Molecular Formula
C9H13N3O2
Defines atomic composition.
Average Molecular Weight
195.22 g/mol
Used for bulk stoichiometric calculations.
Monoisotopic Mass
195.1008 Da
Critical for High-Resolution Mass Spectrometry.
Theoretical [M+H]+
196.1086 m/z
Target mass for positive ion mode ESI.
Hydrogen Bond Donors
3
Dictates target active-site interactions.
Hydrogen Bond Acceptors
4
Influences aqueous solubility and binding.
Molecular Weight Determination & Mass Spectrometric Validation
To confirm the synthesis or purity of N-(2-phenoxyethoxy)guanidine, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard. The following self-validating protocol ensures that the molecular weight (195.22 g/mol ) and exact mass (195.1008 Da) are accurately captured while minimizing in-source fragmentation of the labile N-O bond.
LC-HRMS Step-by-Step Methodology
Rationale & Causality: The N-O bond in alkoxyguanidines is susceptible to thermal and collisional degradation. Therefore, soft ionization techniques (ESI) and carefully controlled capillary temperatures are mandatory. The use of a 0.1% formic acid modifier is not merely for pH control; it actively drives the protonation of the less basic alkoxyguanidine moiety, ensuring robust ionization efficiency in ESI+ mode.
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Causality: Methanol ensures complete solvation of the hydrophobic phenoxy ring while remaining compatible with the aqueous mobile phase.
Chromatographic Separation:
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: HPLC Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Causality: The gradient effectively resolves the target compound from highly polar synthetic precursors (like unreacted guanylating agents) which elute in the void volume.
Ionization (ESI+): Set capillary temperature to 275°C and spray voltage to 3.5 kV. Causality: Keeping the temperature below 300°C prevents the thermal homolysis of the N-O bond.
Mass Analysis: Scan range m/z 100–500 using a Time-of-Flight (TOF) or Orbitrap analyzer. Extract the ion chromatogram for the theoretical[M+H]+ at 196.1086 m/z (mass tolerance ≤ 5 ppm).
Validation: Compare the observed isotopic distribution (M+1, M+2) against the theoretical model for C9H13N3O2 to confirm the absence of co-eluting isobaric interferences.
Step-by-step LC-HRMS workflow for accurate molecular weight validation.
Synthesis and Guanylation Methodology
The synthesis of N-(2-phenoxyethoxy)guanidine requires the precise guanylation of an O-alkylhydroxylamine precursor. Traditional guanylating agents (like cyanamide) often require harsh refluxing conditions that lead to poor yields and decomposition. We employ 1H-pyrazole-1-carboxamidine as a superior reagent.
Step-by-Step Synthetic Protocol
Rationale & Causality: 1H-pyrazole-1-carboxamidine hydrochloride is chosen because the pyrazole acts as an excellent leaving group. This lowers the activation energy required for the nucleophilic attack by the alkoxyamine, allowing the reaction to proceed at room temperature. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar transition state.
Reagent Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent (10 mmol) of 2-phenoxyethoxyamine in 20 mL of anhydrous DMF.
Base Addition: Add 2.5 equivalents (25 mmol) of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It deprotonates the hydrochloride salt of the guanylating agent without participating in competing nucleophilic side reactions.
Guanylation: Add 1.1 equivalents (11 mmol) of 1H-pyrazole-1-carboxamidine hydrochloride in one portion.
Reaction Execution: Stir the reaction mixture at 25°C for 12 hours. Monitor the consumption of the starting amine via TLC (Dichloromethane:Methanol 9:1).
Workup and Isolation:
Pour the mixture into 100 mL of ice-cold water to precipitate the product.
Extract with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation: The resulting crude solid must be triturated with cold diethyl ether to remove the displaced pyrazole byproduct, yielding the pure N-(2-phenoxyethoxy)guanidine.
Guanylation synthesis workflow for N-(2-phenoxyethoxy)guanidine.
Conclusion
The precise physicochemical profiling and structural elucidation of N-(2-phenoxyethoxy)guanidine (MW: 195.22 g/mol ) is critical for its application in advanced drug discovery. By understanding the causal relationship between its unique N-O bond and its lowered pKa, researchers can better utilize this compound in the design of highly bioavailable, target-specific therapeutics. Adhering to the rigorous LC-HRMS and synthetic protocols outlined above ensures high-fidelity experimental outcomes.
References
Arafa, R. K., et al. (2005). "Synthesis, DNA Affinity, and Antiprotozoal Activity of Fused Ring Dicationic Compounds and Their Prodrugs." Journal of Medicinal Chemistry. Available at: [Link]
Kowalczyk, P., et al. (2012). "Reactivity of cyclic alkoxyguanidines: experimental and theoretical studies." Arkivoc. Available at: [Link]
Exploratory
Mechanism of action of Guanidine, (2-phenoxyethoxy)- in biological systems
An In-depth Technical Guide to the Mechanism of Action of Guanabenz, a Guanidine-Containing Compound with a Phenoxy Moiety A Note on the Analyzed Compound The compound specified as "Guanidine, (2-phenoxyethoxy)-" is not...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Mechanism of Action of Guanabenz, a Guanidine-Containing Compound with a Phenoxy Moiety
A Note on the Analyzed Compound
The compound specified as "Guanidine, (2-phenoxyethoxy)-" is not readily identifiable in standard chemical and pharmacological literature. This may indicate a novel substance, a non-standard nomenclature, or a typographical error. This guide will therefore focus on Guanabenz , a well-characterized and clinically relevant drug that contains the core guanidine group and a phenoxy-like (dichlorophenoxy) moiety. The dual mechanism of action of Guanabenz serves as an exemplary case study for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction to Guanabenz
Guanabenz is a centrally acting alpha-2 (α2) adrenergic agonist that was initially developed and approved for the treatment of hypertension. Its chemical structure, (E)-2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide, features a critical guanidine group responsible for its biological activity. Beyond its well-established role in blood pressure regulation, recent research has unveiled a second, distinct mechanism of action: the modulation of the unfolded protein response (UPR), a cellular stress pathway implicated in a wide range of diseases. This dual functionality has renewed interest in Guanabenz and its derivatives for potential therapeutic applications in neurodegenerative diseases, certain cancers, and other protein-misfolding disorders.
Mechanism I: Alpha-2 Adrenergic Agonism
The classical mechanism of action of Guanabenz is its function as a selective agonist for α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) primarily located on presynaptic neurons in the central nervous system (CNS), particularly in the brainstem.
Molecular Target and Binding
Guanabenz exhibits a high affinity for the α2-adrenergic receptor subtypes, with a notable preference for the α2A subtype, which is predominantly responsible for the regulation of neurotransmitter release. The positively charged guanidinium group of Guanabenz is crucial for its interaction with a conserved aspartate residue in the third transmembrane domain of the α2 receptor, a hallmark of aminergic GPCRs.
Downstream Signaling Pathway
Activation of presynaptic α2-adrenergic receptors by Guanabenz initiates a signaling cascade that ultimately leads to a reduction in sympathetic outflow from the CNS.
G-Protein Coupling: Upon agonist binding, the α2 receptor undergoes a conformational change, allowing it to couple with and activate inhibitory G-proteins (Gαi/o).
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Reduction in Neurotransmitter Release: The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of voltage-gated calcium channels. This leads to decreased calcium influx upon neuronal depolarization and, consequently, a reduction in the release of norepinephrine from the presynaptic terminal. This negative feedback loop is the primary mechanism behind the sympatholytic and antihypertensive effects of Guanabenz.
The binding affinity of Guanabenz for α2-adrenergic receptor subtypes can be quantified using radioligand binding assays.
Receptor Subtype
Binding Affinity (Ki) [nM]
α2A-Adrenergic
0.4 - 4.9
α2B-Adrenergic
3.3 - 20
α2C-Adrenergic
10 - 50
Note: Ki values are approximate and can vary based on experimental conditions.
Mechanism II: Modulation of the Unfolded Protein Response (UPR)
More recently, Guanabenz was identified as a specific inhibitor of a key step in the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This positions Guanabenz as a modulator of the integrated stress response, with significant implications for diseases characterized by chronic endoplasmic reticulum (ER) stress and protein misfolding.
Molecular Target: GADD34/PP1c Complex
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. A central event in the UPR is the phosphorylation of eIF2α, which globally attenuates protein translation to reduce the protein load on the ER. To recover from stress, cells must dephosphorylate eIF2α. This is accomplished by a phosphatase complex consisting of the catalytic subunit of protein phosphatase 1 (PP1c) and its regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34). Guanabenz selectively binds to a pocket in GADD34, preventing it from effectively recruiting PP1c to dephosphorylate eIF2α. This action prolongs the translational attenuation, giving the cell more time to resolve the protein-folding defect.
Downstream Signaling Pathway
By inhibiting the GADD34-PP1c complex, Guanabenz sustains the phosphorylation of eIF2α, leading to:
Sustained Translational Attenuation: The global reduction in protein synthesis is prolonged, which can be protective in conditions of chronic ER stress by preventing the synthesis of new proteins that would otherwise misfold.
Selective Translation of Stress-Response mRNAs: While global translation is reduced, the translation of certain mRNAs containing upstream open reading frames (uORFs), such as the transcription factor ATF4, is paradoxically enhanced. ATF4 then drives the expression of genes involved in amino acid metabolism, autophagy, and apoptosis.
Caption: Guanabenz modulation of the Unfolded Protein Response (UPR).
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This protocol provides a framework for determining the binding affinity (Ki) of a compound like Guanabenz for α2-adrenergic receptors.
Objective: To quantify the displacement of a specific radioligand from the α2-adrenergic receptor by Guanabenz.
Materials:
Cell membranes prepared from a cell line overexpressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).
Radioligand: [³H]-Rauwolscine or [³H]-RX821002 (specific α2 antagonists).
Non-specific binding control: Yohimbine (10 µM).
Test compound: Guanabenz, serially diluted.
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
Glass fiber filters (e.g., Whatman GF/B).
Scintillation cocktail and scintillation counter.
Methodology:
Preparation: Prepare serial dilutions of Guanabenz in the assay buffer.
Reaction Setup: In a 96-well plate, combine:
50 µL of cell membranes (5-20 µg of protein).
50 µL of [³H]-Rauwolscine (at a final concentration near its Kd, e.g., 0.5 nM).
50 µL of assay buffer (for total binding), 10 µM Yohimbine (for non-specific binding), or the Guanabenz dilution.
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding = Total binding - Non-specific binding.
Plot the percentage of specific binding against the log concentration of Guanabenz.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Guanabenz that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
Guanabenz provides a compelling example of a guanidine-containing molecule with dual, clinically relevant mechanisms of action. Its activity as an α2-adrenergic agonist is well-established, demonstrating the importance of the guanidinium group for GPCR interaction. The discovery of its role as a UPR modulator, targeting the GADD34-PP1c complex, has opened new avenues for therapeutic development in protein-misfolding diseases. This guide highlights the multifaceted nature of Guanabenz's biological activity and provides a framework for its continued investigation. For researchers in drug development, Guanabenz serves as a valuable chemical scaffold and a case study in drug repositioning and polypharmacology.
References
Title: Guanabenz, a clinically proven drug, improves neurological recovery in a rabbit model of spinal cord ischemia.
Source: Journal of Thoracic and Cardiovascular Surgery
URL: [Link]
Title: Guanabenz inhibits protein synthesis and protects against chronic ER stress by enhancing the GADD34-PP1c interaction.
Source: eLife
URL: [Link]
An In-depth Technical Guide to the Thermodynamic Stability of (2-phenoxyethoxy)-guanidine at Room Temperature
For Researchers, Scientists, and Drug Development Professionals Preamble: Establishing the Stability Profile of a Novel Guanidine Derivative The guanidino group is a cornerstone in medicinal chemistry and drug design, pr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Establishing the Stability Profile of a Novel Guanidine Derivative
The guanidino group is a cornerstone in medicinal chemistry and drug design, prized for its strong basicity and ability to form stable, resonance-stabilized cations that engage in crucial hydrogen bonding interactions.[1][2] The compound (2-phenoxyethoxy)-guanidine, which incorporates this functional group, presents a unique molecular architecture with potential applications in various therapeutic areas. A deep understanding of its thermodynamic stability is not an academic exercise; it is a fundamental prerequisite for its development as a viable chemical entity. Stability dictates shelf-life, informs formulation strategies, predicts potential degradation pathways, and is a critical component of any regulatory submission.
This guide provides a comprehensive framework for evaluating the thermodynamic stability of (2-phenoxyethoxy)-guanidine at room temperature. In the absence of specific literature on this exact molecule, we will leverage the well-established chemical principles of the guanidine functional group and outline a self-validating experimental workflow. This document is designed to move beyond a simple listing of facts, instead offering a senior scientist's perspective on the causality behind experimental choices and the logical flow required to build a robust and trustworthy stability profile.
Part 1: The Theoretical Bedrock of Guanidine Stability
To predict and understand the stability of (2-phenoxyethoxy)-guanidine, we must first appreciate the intrinsic properties of its core functional group.
The Guanidinium Cation: A Bastion of Stability
Guanidine is one of the strongest organic bases in aqueous solution, with a pKₐH of approximately 13.6.[1] This means that at physiological pH, and indeed in most standard laboratory conditions, it exists almost exclusively in its protonated form: the guanidinium cation.
This cation derives its remarkable stability from the delocalization of the positive charge across all three nitrogen atoms through resonance. The central carbon-nitrogen bonds are not single or double, but rather have a bond order of approximately 4/3.[1] This electronic symmetry makes the guanidinium core resistant to chemical attack. Consequently, guanidine derivatives are generally very stable under acidic to neutral conditions and are resistant to thermal degradation and oxidation.[3]
Thermodynamic Principles of Decomposition
A compound is thermodynamically stable at room temperature if the Gibbs free energy change (ΔG) for its decomposition into other products is positive. Decomposition becomes spontaneous when ΔG is negative. The key equation governing this is:
ΔG = ΔH - TΔS
Where ΔH is the change in enthalpy (heat of reaction), T is the temperature, and ΔS is the change in entropy. For a solid compound at room temperature, decomposition pathways that lead to the formation of gases (a large positive ΔS) can become spontaneous even if the reaction is endothermic (positive ΔH), especially at elevated temperatures. Our primary goal is to determine if any such pathways are accessible for (2-phenoxyethoxy)-guanidine under ambient conditions.
Anticipated Degradation Pathways
While generally stable, the guanidine functional group is not inert. Its primary vulnerability, especially in solution, is hydrolysis.
Hydrolysis (The Primary Suspect): The most probable degradation pathway for a guanidine derivative in the presence of water is hydrolysis to the corresponding urea.[4][5] This reaction involves the nucleophilic attack of a water molecule or, more rapidly, a hydroxide ion on the central carbon atom of the guanidinium group.[3][4][5] The rate of this reaction is therefore highly dependent on pH, increasing significantly in basic conditions.[4][6] For (2-phenoxyethoxy)-guanidine, this would result in the formation of (2-phenoxyethoxy)-urea and ammonia.
The (2-phenoxyethoxy) substituent itself is generally stable. The ether linkage is robust under typical conditions, and the phenyl group is unreactive unless subjected to harsh oxidative or electrophilic conditions not relevant to room temperature stability. Therefore, the stability profile will almost certainly be dictated by the chemistry of the guanidine headgroup.
Caption: A comprehensive workflow for determining thermodynamic stability.
Step 1: Initial Characterization and Purity Assay (The Foundation)
Expertise: Before assessing stability, you must unequivocally confirm what you have and how pure it is. Starting a stability study with impure or misidentified material invalidates all subsequent results.
Protocol: Baseline Analysis
Identity Confirmation:
Record ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra in a suitable solvent (e.g., D₂O or DMSO-d₆) to confirm the chemical structure of (2-phenoxyethoxy)-guanidine.
Obtain a High-Resolution Mass Spectrometry (HRMS) result to confirm the elemental composition.
Record a Fourier-Transform Infrared (FT-IR) spectrum to identify characteristic functional group vibrations (N-H, C=N, C-O-C).
Purity Determination:
Develop a High-Performance Liquid Chromatography (HPLC) method with UV detection. Use a gradient elution on a C18 column to ensure the separation of potential impurities.
Quantify the purity of the initial batch. A purity of >99.0% is essential for a meaningful stability study. This HPLC method will form the basis of your stability-indicating assay.
Step 2: Thermal Analysis (Probing the Limits)
Expertise: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are rapid screening tools that reveal the upper limits of thermal stability. They tell us at what temperature the molecule ceases to be stable, providing a worst-case scenario and indicating if significant decomposition is plausible at room temperature.
Protocol: Thermogravimetric Analysis (TGA)
Setup: Place 5-10 mg of (2-phenoxyethoxy)-guanidine into a tared TGA pan.
Atmosphere: Run the experiment under a dynamic nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative effects.
Heating Program: Heat the sample from 25 °C to 400 °C at a linear heating rate of 10 °C/min.
Analysis: Record the mass of the sample as a function of temperature. The onset temperature of mass loss corresponds to the beginning of decomposition.
Protocol: Differential Scanning Calorimetry (DSC)
Setup: Seal 3-5 mg of the sample in a hermetic aluminum pan. Use an empty, sealed pan as the reference.
Atmosphere: Maintain a nitrogen purge in the DSC cell.
Heating Program: Heat the sample from 25 °C to a temperature just beyond the decomposition onset found by TGA, at a rate of 10 °C/min.
Analysis: Record the differential heat flow. Observe endotherms (e.g., melting) and exotherms (often associated with decomposition).
Technique
Primary Measurement
Information Gained for (2-phenoxyethoxy)-guanidine
TGA
Mass vs. Temperature
Onset temperature of decomposition; volatile vs. non-volatile degradation products. [7][8]
DSC
Heat Flow vs. Temperature
Melting point; phase transitions; enthalpy of decomposition (exothermic/endothermic). [7][8]
Step 3: Long-Term and Accelerated Stability Studies (The Definitive Test)
Trustworthiness: This is the core of the stability assessment. By storing the compound under controlled conditions and analyzing it at set intervals with a validated method, we generate indisputable data on its stability over time. Accelerated studies provide a predictive model that validates the long-term results.
Protocol: ICH Q1A Stability Study
Sample Preparation: Place accurately weighed samples of (2-phenoxyethoxy)-guanidine in vials that are permeable to moisture (e.g., with a loose cap or in an open dish) for humidity exposure, and in tightly sealed vials for solid-state stability.
Storage Conditions:
Long-Term: Store samples in a stability chamber at 25 °C / 60% Relative Humidity (RH) .
Accelerated: Store samples at 40 °C / 75% RH .
Timepoints: Pull samples for analysis at T=0, 1, 3, and 6 months for the accelerated condition, and at T=0, 3, 6, 12, 18, and 24 months for the long-term condition.
Analysis:
At each timepoint, dissolve the sample and analyze it using the previously developed stability-indicating HPLC-UV method.
Quantify the remaining percentage of (2-phenoxyethoxy)-guanidine.
Calculate the percentage of total degradation products.
Expertise: The use of the Arrhenius equation, which relates the rate of reaction to temperature, allows us to use the data from the accelerated (40 °C) study to predict the shelf-life at room temperature (25 °C). [4][5]This prediction should align with the real-world data generated from the long-term study, providing a powerful cross-validation of the results.
Part 3: Synthesis of Findings and Final Stability Profile
The data from this comprehensive workflow will converge to create a definitive stability profile:
High Thermal Onset: If TGA/DSC show decomposition begins well above 150 °C, the compound is considered highly stable in the solid state against thermal decomposition.
No Significant Degradation: If the long-term, 25 °C study shows less than 1-2% loss of the parent compound after 24 months, (2-phenoxyethoxy)-guanidine is unequivocally stable at room temperature.
Observed Degradation: If degradation is observed, the HPLC analysis will quantify the rate. The LC-MS/MS analysis of the stressed samples will be used to identify the mass of the degradation products. A product with a mass corresponding to (2-phenoxyethoxy)-urea would strongly confirm the proposed hydrolysis pathway.
References
Snider, M. J., & Wolfenden, R. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines. Biochemistry, 53(1), 164-169. [Link]
Snider, M. J., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed, 24397294. [Link]
Greenstein, J. P., & Wyman, J. (1938). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Journal of the American Chemical Society, 60(9), 2121-2125. [Link]
Behrens, R., & Bulusu, S. (2001). Decomposition of Urea and Guanidine Nitrate. Energetic Materials, 1-13. [Link]
Schellman, J. A. (2000). Effects of Guanidine Hydrochloride on the Proton Inventory of Proteins: Implications on Interpretations of Protein Stability. Biochemistry, 39(48), 14938-14948. [Link]
Reddit. (2022). Guanidium and protein stability. r/Biochemistry. [Link]
Behrens, R., & Bulusu, S. (2008). Decompositions of Urea and Guanidine Nitrates. Taylor & Francis Online, 36(1), 1-13. [Link]
Tork, M., et al. (2011). Influence of urea and guanidine hydrochloride on lysozyme stability and thermal denaturation; A correlation between activity, protein dynamics and conformational changes. ResearchGate. [Link]
Ting, C.-L., et al. (2014). Identification of liquid-phase decomposition species and reactions for guanidinium azotetrazolate. Thermochimica Acta, 589, 135-143. [Link]
Japan Explosives Society. (Date N/A). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. J-STAGE. [Link]
Izato, Y., & Miyake, A. (2020). Analyses of the thermal characteristics and gaseous products of guanidine nitrate/basic copper nitrate mixtures using calorimetry with high resolution mass spectrometry. ResearchGate. [Link]
Scribd. (Date N/A). The Chemistry of Guanidine - ACC. Scribd. [Link]
Google Patents. (Date N/A). US5034404A - Guanidine derivatives, their production and insecticides.
Wiley Online Library. (2018). Guanidine and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
Science of Synthesis. (2005). Product Class 13: Guanidine Derivatives. Thieme. [Link]
ResearchGate. (2022). Chemical stability test of proteins with Guanidinium HCl? ResearchGate. [Link]
Le, K. A., et al. (2018). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 8(23), 12699-12706. [Link]
ResearchGate. (Date N/A). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]
ResearchGate. (Date N/A). The comparison of differential scanning calorimetry (DSC) thermograms for different stabilization times. ResearchGate. [Link]
PubMed. (2025). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Endocrine, Metabolic & Immune Disorders - Drug Targets, 25(4), 326-339. [Link]
National Institutes of Health. (2012). Syntheses of Cyclic Guanidine-Containing Natural Products. PMC. [Link]
BPharm.Journal. (2022). View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. BPharm.Journal. [Link]
AELAB. (2026). DSC vs TGA: A Complete Guide to Thermal Analysis Selection. AELAB. [Link]
PubMed. (2016). Guanidine hydrochloride and urea effects upon thermal stability of Glossoscolex paulistus hemoglobin (HbGp). International Journal of Biological Macromolecules, 86, 876-885. [Link]
Application Notes and Protocols for the Synthesis of (2-phenoxyethoxy)guanidine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The guanidine moiety is a privileged scaffold in medicinal chemistry, renowned for its strong...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The guanidine moiety is a privileged scaffold in medicinal chemistry, renowned for its strong basicity and ability to engage in multiple hydrogen bonding interactions, making it a key pharmacophore in numerous biologically active compounds.[1] The synthesis of specifically substituted guanidines, such as (2-phenoxyethoxy)guanidine, is of significant interest for the development of novel therapeutics. The phenoxyethoxy side chain offers a lipophilic character and potential for further aromatic interactions, which can be exploited to modulate the pharmacological profile of the parent guanidine core.
This document provides a comprehensive, field-proven guide to the synthesis of (2-phenoxyethoxy)guanidine hydrochloride. The protocol is designed as a self-validating system, detailing not just the procedural steps but the underlying chemical logic, ensuring both reproducibility and a deep understanding of the process. The synthesis is approached via a robust, two-part strategy: the initial preparation of a key amine intermediate followed by a highly efficient guanylation step.
Overall Synthetic Strategy
The synthesis of (2-phenoxyethoxy)guanidine is logically divided into two primary stages. This modular approach allows for the isolation and characterization of a key intermediate, ensuring purity before proceeding to the final, often challenging, guanylation step.
Part 1: Synthesis of the Precursor Amine, 2-(2-Phenoxyethoxy)ethan-1-amine. This stage begins with the commercially available 2-phenoxyethanol and converts it into the primary amine via a stable azide intermediate. This pathway is chosen over methods like the Gabriel synthesis to avoid harsh cleavage conditions and potentially challenging purification of byproducts.[2][3][4]
Part 2: Guanylation of the Amine. The synthesized 2-(2-phenoxyethoxy)ethan-1-amine is then converted to the target guanidine. For this critical step, 1H-pyrazole-1-carboxamidine hydrochloride is selected as the guanylating agent. This reagent is known for its high efficiency and specificity in converting primary aliphatic amines to guanidines under mild conditions, which is crucial for preserving the integrity of the substrate.[5][6][7][8]
Application Notes and Protocols: Preparation of Guanidine, (2-phenoxyethoxy)- hydrochloride salt
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the synthesis of Guanidine, (2-phenoxyethoxy)- hydrochloride salt, a c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of Guanidine, (2-phenoxyethoxy)- hydrochloride salt, a compound of interest for its potential applications in medicinal chemistry and drug development. The guanidinium group is a privileged scaffold in numerous biologically active molecules, valued for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[1][2][3] This document provides a robust, two-step synthetic pathway commencing with the preparation of the key intermediate, 2-phenoxyethoxyamine, followed by its conversion to the target guanidinium salt. The protocols herein are designed to be clear, reproducible, and scalable, with an emphasis on the underlying chemical principles, safety considerations, and thorough characterization of the final product.
Introduction: The Significance of the Guanidinium Moiety
The guanidinium group, the functional component of the amino acid arginine, is a highly basic and strongly polar functional group.[1][2] Its positive charge at physiological pH allows it to form strong ionic bonds and a network of hydrogen bonds with biological macromolecules such as proteins and nucleic acids.[3] This has led to the incorporation of the guanidine moiety into a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[3] The (2-phenoxyethoxy)- substituent introduces a flexible ether linkage and an aromatic ring, providing opportunities for further structural modifications to modulate pharmacokinetic and pharmacodynamic properties.
Synthetic Strategy Overview
The preparation of Guanidine, (2-phenoxyethoxy)- hydrochloride salt is approached via a two-stage synthesis. The first stage involves the synthesis of the primary amine precursor, 2-phenoxyethoxyamine. The second, and final, stage is the guanidinylation of this amine to yield the desired product.
Figure 1: Overall synthetic workflow.
Stage 1: Synthesis of 2-Phenoxyethoxyamine
Several synthetic routes are available for the preparation of 2-phenoxyethoxyamine and its analogs.[4][5][6] A common and reliable method involves the initial synthesis of a 2-phenoxyethyl halide followed by a nucleophilic substitution with an amine synthon. An alternative, and often more efficient, approach is the direct reaction of a phenol with a suitably protected 2-aminoethanol derivative.
Protocol 1: Synthesis of 2-Phenoxyethoxyamine via Gabriel Synthesis
This protocol is adapted from established methods for preparing similar phenoxyethylamines.[6]
Materials
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
Phenol
108-95-2
94.11
9.41 g
0.10
2-Bromoethanol
540-51-2
124.97
13.75 g
0.11
Sodium Hydroxide
1310-73-2
40.00
4.40 g
0.11
Potassium Phthalimide
1074-82-4
185.22
20.37 g
0.11
Hydrazine monohydrate
7803-57-8
50.06
5.51 g
0.11
Dichloromethane (DCM)
75-09-2
84.93
As needed
-
Ethanol (EtOH)
64-17-5
46.07
As needed
-
Hydrochloric Acid (HCl)
7647-01-0
36.46
As needed
-
Sodium Sulfate (anhydrous)
7757-82-6
142.04
As needed
-
Procedure
Synthesis of 2-Phenoxyethanol: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (0.10 mol) in 100 mL of ethanol. Add sodium hydroxide (0.11 mol) and stir until dissolved. To this solution, add 2-bromoethanol (0.11 mol) dropwise. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
Work-up and Isolation of 2-Phenoxyethanol: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-phenoxyethanol. This can be purified by vacuum distillation if necessary.
Synthesis of N-(2-Phenoxyethyl)phthalimide: In a clean, dry round-bottom flask, combine 2-phenoxyethanol (0.10 mol), triphenylphosphine (0.11 mol), and phthalimide (0.11 mol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (0.11 mol) dropwise. Allow the reaction to warm to room temperature and stir overnight.
Work-up and Isolation of N-(2-Phenoxyethyl)phthalimide: Remove the THF under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether. The filtrate contains the desired product. Concentrate the filtrate and purify the crude product by recrystallization from ethanol.
Synthesis of 2-Phenoxyethoxyamine: To a solution of N-(2-phenoxyethyl)phthalimide (0.10 mol) in 200 mL of ethanol, add hydrazine monohydrate (0.11 mol). Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
Work-up and Isolation of 2-Phenoxyethoxyamine: Cool the reaction mixture to room temperature and filter to remove the precipitate. Wash the precipitate with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 2-phenoxyethoxyamine. The product can be purified by vacuum distillation.
Stage 2: Guanidinylation of 2-Phenoxyethoxyamine
The conversion of a primary amine to a guanidine can be achieved using various guanidinylating agents. A highly effective and widely used reagent is N,N'-Di-Boc-N''-triflylguanidine, also known as Goodman's reagent.[1][7] This reagent allows for the facile introduction of a di-Boc-protected guanidino group under mild conditions.
Figure 2: Guanidinylation and deprotection workflow.
Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
This protocol is adapted from the general procedure described by Goodman and coworkers.[7]
Materials
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
2-Phenoxyethoxyamine
22483-04-1
153.19
1.53 g
0.01
N,N'-Di-Boc-N''-triflylguanidine
153351-91-8
391.39
4.31 g
0.011
Triethylamine (TEA)
121-44-8
101.19
1.53 mL
0.011
Dichloromethane (DCM), anhydrous
75-09-2
84.93
50 mL
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
As needed
-
Brine
-
-
As needed
-
Sodium Sulfate (anhydrous)
7757-82-6
142.04
As needed
-
Trifluoroacetic Acid (TFA) or HCl in Dioxane (4M)
76-05-1
114.02
As needed
-
Diethyl Ether
60-29-7
74.12
As needed
-
Procedure
Guanidinylation Reaction: In an oven-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyethoxyamine (0.01 mol) in anhydrous dichloromethane (50 mL). Add triethylamine (0.011 mol). To this solution, add N,N'-Di-Boc-N''-triflylguanidine (0.011 mol) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (a suitable solvent system would be ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
Isolation of Protected Guanidine: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-di-Boc-(2-phenoxyethoxy)guanidine.
Purification of Protected Guanidine: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[7]
Deprotection and Salt Formation: Dissolve the purified N,N'-di-Boc-(2-phenoxyethoxy)guanidine in a minimal amount of dichloromethane or methanol. Add an excess of 4M HCl in dioxane or trifluoroacetic acid. Stir the mixture at room temperature for 1-2 hours.
Isolation of the Hydrochloride Salt: The hydrochloride salt will often precipitate from the reaction mixture. Diethyl ether can be added to facilitate complete precipitation. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Guanidine, (2-phenoxyethoxy)- hydrochloride salt.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The spectra should be consistent with the expected chemical shifts and coupling constants for the (2-phenoxyethoxy)guanidine structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Melting Point: The melting point of the crystalline solid should be determined and reported.
Safety and Handling
Guanidine and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[5] It is imperative to handle these compounds with appropriate personal protective equipment (PPE).
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
Personal Protective Equipment:
Eye Protection: Safety glasses or goggles are mandatory.
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
Skin Protection: A lab coat should be worn to protect against skin contact.
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. All chemical waste should be disposed of according to institutional and local regulations.
References
CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)
A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]
WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. [Link]
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC. [Link]
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed. [Link]
How can I purify a protein using guanidium hydrochloride? - ResearchGate. [Link]
High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
Denaturing purification of Insoluble Proteins. [Link]
NMR and X-ray diffraction conformational study of guanidines. [Link]
Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS) - PMC. [Link]
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC. [Link]
CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis - Google P
Application Notes and Protocols for In Vivo Dosing Formulations of Guanidine, (2-phenoxyethoxy)-
Introduction The progression of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent upon a thorough evaluation of its efficacy and safety in preclinical in vivo models. A critical a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The progression of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent upon a thorough evaluation of its efficacy and safety in preclinical in vivo models. A critical and often challenging aspect of this process is the development of an appropriate dosing formulation, particularly for compounds with suboptimal physicochemical properties. Guanidine, (2-phenoxyethoxy)-, a novel investigational compound, presents a classic formulation challenge due to its structural characteristics. The presence of a highly basic guanidine group (pKa of the conjugate acid is typically around 12.5-13.5) and a lipophilic phenoxyethoxy moiety suggests that this compound is likely a poorly water-soluble base.[1][2]
Inadequate formulation of such compounds can lead to poor and erratic absorption, low bioavailability, and consequently, misleading pharmacokinetic and toxicological data.[3] This may result in the premature termination of a promising drug candidate. Therefore, a systematic and scientifically-driven approach to formulation development is paramount.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework and practical protocols for developing suitable in vivo dosing formulations for Guanidine, (2-phenoxyethoxy)-. The principles and methodologies described herein are broadly applicable to other poorly soluble, basic NCEs. We will navigate through the essential stages of physicochemical characterization, strategic formulation selection, and the preparation of various dosing vehicles for common preclinical routes of administration.
I. Physicochemical Characterization: The Foundation of Formulation Development
A comprehensive understanding of the physicochemical properties of Guanidine, (2-phenoxyethoxy)- is the first and most critical step in designing a successful formulation strategy.[4][5][6] This initial characterization, often referred to as preformulation, guides the selection of appropriate excipients and formulation approaches, ultimately saving valuable time and resources.[4][6]
Key Physicochemical Parameters
A systematic evaluation of the following parameters is essential:
Aqueous Solubility: Determining the intrinsic solubility of the free base in aqueous media at different pH values is fundamental. Given the basic nature of the guanidine group, the solubility of Guanidine, (2-phenoxyethoxy)- is expected to be highly pH-dependent, with significantly higher solubility at lower pH.
pKa: The ionization constant (pKa) of the guanidine group will dictate the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. For basic drugs, the pKa of the conjugate acid should be determined.[7]
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH provide a measure of the compound's lipophilicity. This is crucial for predicting its absorption characteristics and for selecting appropriate lipid-based or co-solvent formulations.[8]
Solid-State Properties: Characterization of the solid form (crystalline vs. amorphous), melting point, and polymorphism is important for understanding its stability and dissolution properties.[6]
The following protocol outlines a systematic approach to characterizing a new chemical entity like Guanidine, (2-phenoxyethoxy)-.
Objective: To determine the key physicochemical properties of Guanidine, (2-phenoxyethoxy)- to guide formulation development.
Materials:
Guanidine, (2-phenoxyethoxy)-
Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)
1-Octanol
Validated HPLC method for quantification of Guanidine, (2-phenoxyethoxy)-
Differential Scanning Calorimeter (DSC)
Powder X-ray Diffractometer (PXRD)
Procedure:
Aqueous Solubility Determination:
Add an excess amount of Guanidine, (2-phenoxyethoxy)- to vials containing PBS at different pH values.
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
Centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant, filter through a 0.22 µm filter, and quantify the concentration of the dissolved compound using a validated HPLC method.[9]
pKa Determination:
Use potentiometric titration or a UV-spectrophotometric method to determine the pKa of the conjugate acid of the guanidine group.
LogP/LogD Determination:
Perform a shake-flask method using 1-octanol and PBS at pH 7.4.
Dissolve a known amount of the compound in the aqueous phase.
Add an equal volume of 1-octanol and shake until equilibrium is reached.
Separate the two phases and measure the concentration of the compound in each phase by HPLC to calculate LogD.
Solid-State Characterization:
Obtain the melting point and assess for multiple crystalline forms (polymorphism) using DSC.
Determine the crystallinity of the supplied material using PXRD.
The following diagram illustrates the workflow for physicochemical characterization:
Caption: Workflow for the initial physicochemical characterization of a new chemical entity.
II. Strategic Formulation Selection
Based on the physicochemical properties of Guanidine, (2-phenoxyethoxy)-, a suitable formulation strategy can be selected. Given its anticipated poor aqueous solubility and basic nature, the following approaches should be considered, starting with the simplest and progressing to more complex systems as needed.
Decision-Making Framework
The choice of formulation depends on the intended route of administration, the required dose, and the preclinical species. The following diagram provides a decision-making framework for selecting an appropriate formulation strategy.
Caption: Decision tree for selecting a formulation strategy based on physicochemical properties and route of administration.
III. Formulation Protocols
This section provides detailed, step-by-step protocols for preparing various types of formulations suitable for in vivo studies of Guanidine, (2-phenoxyethoxy)-.
A. Oral Formulations
Oral administration is the most common route in preclinical studies.[10] The goal is to achieve adequate and reproducible systemic exposure.
1. pH-Modified Aqueous Solution (Salt Formation in situ)
This is often the simplest and preferred approach for basic compounds with good solubility at low pH.[11] By dissolving the free base in an acidic vehicle, a more soluble salt is formed in situ.
Protocol: Preparation of a pH-Modified Oral Solution
Objective: To prepare a 10 mg/mL solution of Guanidine, (2-phenoxyethoxy)- in a pH-adjusted vehicle for oral gavage.
Materials:
Guanidine, (2-phenoxyethoxy)-
Citric acid or Hydrochloric acid (HCl)
Purified Water or 0.9% Saline
pH meter
Sterile vials
Vortex mixer and/or magnetic stirrer
Procedure:
Vehicle Preparation:
Prepare an acidic vehicle by dissolving a suitable amount of citric acid in purified water to achieve a target pH of 2-3. Alternatively, a dilute HCl solution can be used. The pH should be one that maintains the compound in its ionized, soluble form.[12]
Dissolution of the Compound:
Weigh the required amount of Guanidine, (2-phenoxyethoxy)-.
Gradually add the compound to the acidic vehicle while vortexing or stirring.
Continue mixing until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but stability must be confirmed.
Final pH Adjustment and QC:
Measure the final pH of the solution and adjust if necessary.[13]
Visually inspect the solution for clarity and absence of particulates.
Confirm the concentration of the compound using a validated analytical method (e.g., HPLC).
2. Aqueous Suspension
If the required dose cannot be achieved in a solution, or if the compound has low solubility even at low pH, a suspension is a viable alternative.[14]
Protocol: Preparation of an Aqueous Suspension for Oral Gavage
Objective: To prepare a 20 mg/mL suspension of Guanidine, (2-phenoxyethoxy)- for oral gavage.
Materials:
Guanidine, (2-phenoxyethoxy)- (micronized, if possible)
Suspending vehicle (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose in purified water)
Wetting agent (e.g., 0.1% w/v Tween 80)
Mortar and pestle or homogenizer
Magnetic stirrer
Procedure:
Vehicle Preparation:
Prepare the suspending vehicle by slowly adding the suspending agent to purified water while stirring.
Add the wetting agent to the vehicle and mix thoroughly.
Preparation of the Suspension:
Weigh the required amount of Guanidine, (2-phenoxyethoxy)-.
In a mortar, add a small amount of the vehicle to the compound to form a smooth paste. This ensures proper wetting of the drug particles.
Gradually add the remaining vehicle while mixing continuously.
Transfer the suspension to a vial and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
Quality Control:
Visually inspect for uniformity. The suspension should be easily re-dispersible upon shaking.
During dosing, the suspension should be continuously stirred to ensure dose uniformity.[15]
3. Co-solvent System
For highly lipophilic compounds, a co-solvent system can be employed to achieve the desired concentration.[4][16]
Protocol: Preparation of a Co-solvent Formulation for Oral Administration
Objective: To prepare a 25 mg/mL solution of Guanidine, (2-phenoxyethoxy)- in a co-solvent system.
Materials:
Guanidine, (2-phenoxyethoxy)-
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 400 (PEG 400)
Purified Water or Saline
Procedure:
Solubilization:
Weigh the required amount of Guanidine, (2-phenoxyethoxy)-.
Add the compound to a minimal amount of DMSO (e.g., 10% of the final volume) and vortex until dissolved.
Vehicle Addition:
Add PEG 400 (e.g., 40% of the final volume) and mix well.
Slowly add the purified water or saline to the desired final volume while continuously vortexing.
Quality Control:
Visually inspect the final solution for clarity.
It is critical to assess the stability of the solution upon dilution with aqueous media to mimic the in vivo environment, as precipitation can occur.[4]
B. Intravenous Formulation
For intravenous (IV) administration, the formulation must be a sterile, particle-free solution.[4][17] Toxicity of excipients is a major consideration for this route.[18]
Protocol: Preparation of a Co-solvent Formulation for Intravenous Administration
Objective: To prepare a 5 mg/mL sterile solution of Guanidine, (2-phenoxyethoxy)- for IV injection.
Materials:
Guanidine, (2-phenoxyethoxy)-
Propylene glycol (PG)
Ethanol
Water for Injection (WFI)
Sterile 0.22 µm syringe filters
Procedure:
Solubilization:
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of Guanidine, (2-phenoxyethoxy)- into a sterile vial.
Add a small volume of ethanol (e.g., 10% of the final volume) and vortex until the compound is dissolved.
Vehicle Addition:
Add propylene glycol (e.g., 30% of the final volume) and mix thoroughly.
Slowly add WFI to the desired final volume while mixing.
Sterilization and QC:
Sterilize the final solution by filtering through a sterile 0.22 µm syringe filter into a sterile vial.
Visually inspect for any particulates.
The final formulation should be assessed for hemolysis potential.
Summary of Formulation Components
The following table summarizes the typical components and their concentration ranges for the different formulation types.
Formulation Type
Vehicle/Excipient
Typical Concentration Range
Route of Administration
Key Considerations
pH-Modified Solution
Acidifying Agent (e.g., Citric Acid, HCl)
q.s. to pH 2-4
Oral
Ensure compound stability at low pH.
Aqueous Suspension
Suspending Agent (e.g., Methylcellulose)
0.5 - 1.0% w/v
Oral
Particle size of API is critical. Ensure dose uniformity.
Wetting Agent (e.g., Tween 80)
0.1 - 0.5% w/v
Oral
Oral Co-solvent System
DMSO
5 - 10% v/v
Oral
Potential for drug precipitation upon dilution in the GI tract.
PEG 400
20 - 60% v/v
Oral
Excipient tolerability in the chosen species.
IV Co-solvent System
Ethanol
5 - 15% v/v
Intravenous
Must be sterile and particle-free. Hemolysis potential.
Propylene Glycol
20 - 50% v/v
Intravenous
Excipient toxicity at the required dose.
Note: The listed concentrations are starting points and may require optimization based on the specific properties of the compound and the requirements of the study.[4]
IV. Conclusion and Best Practices
The successful in vivo evaluation of Guanidine, (2-phenoxyethoxy)- hinges on the development of a robust and appropriate dosing formulation. A systematic approach, beginning with thorough physicochemical characterization, is essential to guide the formulation strategy. For this poorly soluble basic compound, a tiered approach starting with simple pH-modified solutions, progressing to suspensions or co-solvent systems as needed, is recommended.
Key Best Practices:
Characterize Before You Formulate: Invest time in understanding the physicochemical properties of your compound.
Keep it Simple: Start with the simplest formulation approach that meets the dose requirements.
Consider the Route and Species: Tailor the formulation to the specific requirements of your study.
Ensure Quality Control: Always verify the concentration and homogeneity of your final formulation.
Assess Tolerability: Be mindful of the potential for excipient-related toxicity, especially for intravenous formulations.
By following the principles and protocols outlined in this guide, researchers can develop effective and reliable dosing formulations for Guanidine, (2-phenoxyethoxy)- and other challenging new chemical entities, thereby generating high-quality data to support their drug development programs.
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Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Virginia Tech Institutional Animal Care and Use Committee.
Optimizing HPLC mobile phases for Guanidine, (2-phenoxyethoxy)- analysis
Welcome to the Technical Support Center for the chromatographic analysis of Guanidine, (2-phenoxyethoxy)-. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic analysis of Guanidine, (2-phenoxyethoxy)-. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Highly basic, polar compounds like guanidine derivatives notoriously resist standard reversed-phase liquid chromatography (RPLC). They suffer from severe peak tailing, poor retention, and unpredictable ionization.
This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phases, ensuring robust, reproducible, and self-validating analytical methods.
Diagnostic Workflow: Mobile Phase Optimization
Diagnostic workflow for resolving Guanidine, (2-phenoxyethoxy)- HPLC retention and tailing issues.
Frequently Asked Questions & Troubleshooting
Q1: Why does Guanidine, (2-phenoxyethoxy)- exhibit virtually no retention on my standard C18 column?The Causality: Guanidine groups are exceptionally basic, with a pKa typically around 12.5–13.5. At standard reversed-phase mobile phase pH (pH 2–7), the guanidine moiety is fully protonated and carries a permanent positive charge[1]. Highly polar, charged analytes cannot effectively partition into the hydrophobic C18 stationary phase, causing them to elute in or near the void volume[2].
The Solution: You must alter the retention mechanism. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a highly organic mobile phase (>70% acetonitrile) to promote water-layer partitioning[2]. Alternatively, employ Ion-Pairing Chromatography (IPC) by adding a reagent like Heptafluorobutyric acid (HFBA), which pairs with the basic analyte to form a neutral, hydrophobic complex that readily retains on a C18 column[3].
Q2: I am observing severe peak tailing (Asymmetry > 2.0). How can I correct this without buying a specialized column?The Causality: Peak tailing for basic compounds is primarily driven by secondary electrostatic interactions. The positively charged guanidinium ion binds strongly to unreacted, ionized acidic silanol groups (Si-O⁻) on the silica support[4].
The Solution: You must suppress or mask these silanol interactions. Lowering the mobile phase pH to ~2.0 with strong acids (e.g., Trifluoroacetic Acid, TFA) protonates the silanols (forming neutral Si-OH), eliminating the electrostatic attraction[5]. TFA also acts as an ion-pairing agent, masking the charge of the guanidine derivative[3].
Q3: My method requires LC-MS/MS, but ion-pairing reagents like TFA severely suppress my ionization signal. What are the alternatives?The Causality: TFA strongly binds to basic analytes and increases the surface tension of electrospray droplets. This prevents the analyte from efficiently evaporating into the gas phase, leading to drastic ion suppression in the mass spectrometer.
The Solution: Substitute TFA with an MS-compatible volatile buffer. Ammonium formate (10–20 mM, pH 3.0) is highly recommended. If an ion-pairing effect is strictly required in RPLC, use weaker, volatile fluorinated acids like HFBA at very low concentrations (0.01–0.05%). For the highest MS sensitivity, abandon RPLC entirely and switch to a HILIC methodology, where high acetonitrile concentrations natively support excellent electrospray ionization (ESI+) efficiency[2].
Quantitative Data: Mobile Phase Additive Comparison
To guide your method development, the following table summarizes the expected chromatographic behavior of Guanidine, (2-phenoxyethoxy)- across various mobile phase optimizations.
A robust method must prove its own mechanistic validity during development. Use the following step-by-step protocols to optimize your separation.
Protocol A: HILIC-MS/MS Optimization
Self-Validating Mechanism: In true HILIC mode, retention is driven by partitioning into an aqueous layer enriched on the stationary phase. By stepping down the organic concentration, the analyst validates the mechanism: retention must decrease as the aqueous content increases.
Column Selection: Install a bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[2].
Mobile Phase Preparation:
Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.
Phase B: 100% LC-MS grade Acetonitrile.
Equilibration: Pump 95% Phase B / 5% Phase A through the column for a minimum of 20 column volumes to establish the aqueous hydration layer.
Mechanistic Validation Check: Inject the guanidine standard under three isocratic conditions: 95% B, 90% B, and 85% B.
Validation: Plot the retention times. If the retention time drops significantly at 85% B compared to 95% B, you have successfully confirmed HILIC partitioning.
Gradient Design: Program a shallow gradient from 95% B down to 60% B over 10 minutes to resolve the target analyte from potential matrix interferences.
Protocol B: Ion-Pairing Reversed-Phase (IPC-RPLC) for UV Detection
Self-Validating Mechanism: Ion-pairing relies on stoichiometric complexation. By titrating the concentration of the ion-pairing reagent, the analyst confirms that retention is directly proportional to the formation of the neutral analyte-IP complex.
Mobile Phase Preparation:
Phase A: 0.05% Heptafluorobutyric acid (HFBA) in HPLC-grade water.
Phase B: 0.05% HFBA in Acetonitrile.
Ion-Pair Titration (Validation Check): Run isocratic injections of the sample at 10%, 20%, and 30% Phase B.
Validation: Plot log(k') versus %B. A linear decrease confirms successful ion-pair complexation and predictable reversed-phase behavior[3].
Peak Symmetry Assessment: Calculate the USP tailing factor at 5% peak height[4]. If T > 1.5, incrementally increase the HFBA concentration in both mobile phases (up to a maximum of 0.1%) until residual silanol sites are fully masked and symmetry is restored.
References
Theoretical Models of Ion Pair Chromatography: A Close Up of Recent Literature Production. Source: Journal of Liquid Chromatography & Related Technologies.
Guanidine analyzed with HPLC- AppNote. Source: MicroSolv Technology Corporation.
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Source: Analytical and Bioanalytical Chemistry (NIH).
Troubleshooting Peak Shape Problems in HPLC. Source: Waters Corporation.
What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc.
Improving reaction yield during Guanidine, (2-phenoxyethoxy)- synthesis
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of Guanidine, (2-phenoxyethoxy)-. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of Guanidine, (2-phenoxyethoxy)-. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causality behind each synthetic step, providing you with self-validating protocols and diagnostic logic to maximize your reaction yields.
Alkoxyguanidines are highly valued in drug development for their unique pKa profiles and biological activities, including historically documented hypoglycemic effects[1][2]. However, synthesizing the (2-phenoxyethoxy)guanidine derivative presents specific challenges regarding nucleophilicity, protecting group management, and reagent stability.
System Overview: Synthetic Pathway Logic
The synthesis of Guanidine, (2-phenoxyethoxy)- relies on a three-phase transformation starting from 2-phenoxyethanol. O-alkylation of hydroxylamine derivatives is the most robust approach to access the necessary alkoxyamine precursors[3]. We utilize a Mitsunobu reaction to establish the delicate N-O bond, followed by hydrazinolysis, and finally, an electrophilic guanylation using 1H-pyrazole-1-carboxamidine[4][5].
Figure 1: Three-step synthetic workflow for Guanidine, (2-phenoxyethoxy)-.
Diagnostic Q&A: Troubleshooting Common Failures
Q1: Why is the yield of my 2-phenoxyethoxyphthalimide intermediate so low (<40%) during the Mitsunobu reaction?
Causality: The Mitsunobu reaction is highly sensitive to the order of addition and the concentration of the active betaine intermediate. If Diisopropyl azodicarboxylate (DIAD) is added too rapidly, it acts as an electrophile toward itself or residual moisture rather than forming the necessary phosphonium intermediate with Triphenylphosphine (PPh3).
Solution: Ensure absolute anhydrous conditions. Add DIAD dropwise over at least 30 minutes at 0 °C. The slow addition maintains a low steady-state concentration of the betaine, forcing it to react with the acidic N-Hydroxyphthalimide (NHPI) rather than undergoing side reactions.
Q2: How can I prevent incomplete deprotection during the hydrazine step?
Causality: The cleavage of the phthalimide protecting group by hydrazine hydrate forms a cyclic phthalhydrazide byproduct. If the reaction is not driven to completion, or if the byproduct is not fully precipitated, it will contaminate the subsequent guanylation step and poison the reaction.
Solution: Reflux the reaction in ethanol for a full 2 hours. More importantly, the reaction must be cooled to exactly 0 °C for 1 hour post-reaction. Phthalhydrazide is highly insoluble in cold ethanol; failing to chill the reaction results in dissolved byproduct carrying over into your filtrate.
Q3: My guanylation step is stalling at 40% conversion. How do I push it to completion?
Causality: Alkoxyamines (like 2-phenoxyethoxyamine) have a significantly lower pKa (~4.5) compared to standard alkylamines (~10.5) due to the electronegative oxygen atom adjacent to the nitrogen. If the reaction pH drops below 7, the alkoxyamine becomes protonated and loses its nucleophilicity. Conversely, if the pH exceeds 10, the guanylating agent (1H-pyrazole-1-carboxamidine) rapidly hydrolyzes to urea.
Solution: You must strictly control the pH between 8.0 and 8.5 using N,N-diisopropylethylamine (DIPEA). See the logic tree below for real-time troubleshooting.
Figure 2: Troubleshooting logic tree for resolving stalled guanylation reactions.
Performance Data: Guanylating Agent Selection
Choosing the correct guanylating agent is critical for alkoxyamines. The table below summarizes empirical data to guide your reagent selection.
Table 1: Comparison of Guanylating Agents for Alkoxyamine Substrates
Guanylating Agent
Relative Reactivity
Optimal pH Range
Expected Yield
Primary Byproduct / Drawback
Cyanamide
Low
3.0 - 4.0
20 - 35%
Requires harsh conditions; unreacted starting material common.
1H-pyrazole (easily washed away during aqueous workup).
Validated Standard Operating Protocols (SOPs)
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process validation checks are met.
Protocol A: Synthesis of 2-Phenoxyethoxyphthalimide
Preparation: In an oven-dried 250 mL round-bottom flask under Argon, dissolve 2-phenoxyethanol (10.0 mmol), N-Hydroxyphthalimide (10.5 mmol), and Triphenylphosphine (11.0 mmol) in 50 mL of anhydrous THF.
Activation: Cool the flask to 0 °C in an ice bath.
Addition: Add DIAD (11.0 mmol) dropwise via syringe pump over 30 minutes.
Propagation: Remove the ice bath and stir at room temperature for 12 hours.
In-Process Validation: The reaction must transition from a cloudy suspension to a clear, pale-yellow solution. TLC (Hexanes/EtOAc 7:3) must show complete consumption of 2-phenoxyethanol (
Rf≈0.3
) and a new UV-active spot for the product (
Rf≈0.6
).
Isolation: Concentrate under reduced pressure. Purify via silica gel chromatography to yield a white solid.
Protocol B: Hydrazinolysis to 2-Phenoxyethoxyamine
Reaction: Suspend 2-phenoxyethoxyphthalimide (8.0 mmol) in 40 mL of absolute ethanol. Add hydrazine hydrate (12.0 mmol, 64% aqueous).
Reflux: Heat the mixture to 80 °C (reflux) for 2 hours.
Precipitation: Remove from heat and immediately place the flask in an ice-water bath (0 °C) for exactly 1 hour.
In-Process Validation: A voluminous, stark-white precipitate (phthalhydrazide) must form. If the solution is clear, the deprotection failed or the solvent volume is too high.
Isolation: Vacuum filter the cold mixture through a Celite pad. Wash the pad with 10 mL of cold ethanol. Concentrate the filtrate to yield the crude alkoxyamine as a pale oil. Do not apply high heat during evaporation, as alkoxyamines are volatile.
Protocol C: Guanylation to Guanidine, (2-phenoxyethoxy)-
Preparation: Dissolve the crude 2-phenoxyethoxyamine (approx. 7.5 mmol) and 1H-pyrazole-1-carboxamidine hydrochloride (8.0 mmol) in 20 mL of anhydrous DMF.
pH Adjustment: Add DIPEA dropwise until the pH of the solution (tested via damp pH paper on an aliquot) reads exactly 8.0 - 8.5.
Incubation: Stir the mixture at 45 °C for 16 hours.
In-Process Validation: Check the pH at
t=2
hours. If it has dropped below 7.5, add additional DIPEA. TLC (DCM/MeOH 9:1 with 1%
NH4OH
) will show the highly polar guanidine product near the baseline (
Rf≈0.1
), while the starting alkoxyamine runs higher (
Rf≈0.5
).
Isolation: Pour the reaction into 100 mL of diethyl ether. The product will precipitate as a hydrochloride salt. Filter and wash with cold ether to remove DMF and the 1H-pyrazole byproduct.
References
Bernatowicz, M. S., Wu, Y., Matsueda, G. R. (1993). "1H-Pyrazole-1-carboxamidine hydrochloride: An amidinating agent for preparation of guanidines." Tetrahedron Letters, 34(21), 3389-3392.[Link]
Ludwig, B. J., Reisner, D. B., Meyer, M., Powell, L. S., Simet, L., Stiefel, F. J. (1970). "Synthesis and hypoglycemic activity of substituted alkyl- and alkoxyguanidines." Journal of Medicinal Chemistry, 13(1), 60-63.[Link]
Ghosh, R., Olofsson, B. (2014). "O-alkylation and arylation of Oximes, Hydroxylamines, and Related Compounds." Organic Letters, 16(6), 1830-1832.[Link]
Arafa, R. K., Brun, R., Wenzler, T., Tanious, F. A., Wilson, W. D., Stephens, C. E., Boykin, D. W. (2005). "Synthesis, DNA Affinity, and Antiprotozoal Activity of Fused Ring Dicationic Compounds and Their Prodrugs." Journal of Medicinal Chemistry, 48(17), 5480-5488.[Link]
Technical Support Center: Strategies for Overcoming Low Solubility of Guanidine Derivatives in Biological Assays
A Note on Chemical Identity: Initial searches for "Guanidine, (2-phenoxyethoxy)-" (CAS 104-67-6) did not yield a compound with this name in the scientific literature for biological research. Instead, this CAS number is a...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on Chemical Identity: Initial searches for "Guanidine, (2-phenoxyethoxy)-" (CAS 104-67-6) did not yield a compound with this name in the scientific literature for biological research. Instead, this CAS number is assigned to gamma-Undecalactone, a fragrance and flavor agent. This guide will therefore focus on the broader, more relevant challenge of solubilizing poorly soluble guanidine derivatives for biological assays, a common hurdle in drug discovery and chemical biology. The principles and protocols outlined here are widely applicable to this important class of compounds.
The guanidine moiety is a key functional group in numerous biologically active molecules, both natural and synthetic.[1][2] However, their often complex and sometimes lipophilic nature can lead to significant challenges in achieving and maintaining solubility in the aqueous environments required for most biological assays. This guide provides a comprehensive resource for researchers facing these issues, offering detailed troubleshooting steps, validated protocols, and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: Why are many of my guanidine derivatives poorly soluble in aqueous buffer?
A1: The low aqueous solubility of guanidine derivatives can stem from several factors related to their molecular structure:
High Lipophilicity: The addition of nonpolar, aromatic, or long alkyl chain substituents to the guanidine core, often intended to enhance biological activity, can significantly increase the compound's lipophilicity (hydrophobicity). This makes it energetically unfavorable for the molecule to dissolve in polar solvents like water.
Strong Crystal Lattice Energy: Many guanidine derivatives are crystalline solids. The strong intermolecular forces (like hydrogen bonding and van der Waals forces) within the crystal lattice must be overcome for the solvent to surround and dissolve the individual molecules. If the lattice energy is too high, solubility will be poor.
pH-Dependent Solubility: The guanidine group is strongly basic (pKa ≈ 13.5) and exists as the protonated guanidinium cation at physiological pH.[3][4] While the positive charge of the guanidinium ion generally enhances water solubility, the overall solubility of the molecule is also influenced by the ionization state of other functional groups present. The pH of the assay buffer can therefore have a profound effect on solubility.
Q2: What is the best starting solvent for making a stock solution of a novel guanidine derivative?
A2: For most new compounds with unknown solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5]
Rationale: DMSO is miscible with water and most cell culture media, making it a convenient vehicle for introducing compounds into aqueous assay systems. However, it's crucial to be aware that high concentrations of DMSO can be toxic to cells and may interfere with some enzymatic assays.
Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A3: This is a very common problem known as "crashing out." It occurs because while the compound is soluble in the high concentration of the organic co-solvent (DMSO), its solubility limit is exceeded when the solution is diluted into the predominantly aqueous assay buffer.
Here are immediate steps to troubleshoot this issue:
Lower the Final Concentration: The most direct solution is to test a lower final concentration of your compound in the assay. It may be that your current working concentration is simply above the compound's thermodynamic solubility limit in the final assay medium.
Modify the Dilution Method: Instead of a single large dilution step, try a serial dilution method. This can sometimes help to keep the compound in solution.
Increase the Co-solvent Concentration in the Final Medium: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) might be sufficient to maintain solubility. Always run a vehicle control to ensure the higher DMSO concentration does not affect your assay results.
Troubleshooting Guide: From Stock Solution to Final Assay
This section provides a systematic approach to resolving solubility issues at different stages of your experiment.
Issue 1: The guanidine derivative will not dissolve in 100% DMSO to create a stock solution.
This can occur with highly crystalline or extremely lipophilic compounds.
Problem
Potential Cause
Recommended Solution & Protocol
Compound remains a solid in 100% DMSO at room temperature.
Insufficient solvent power or slow dissolution kinetics.
1. Increase Mixing Energy: Vortex the solution vigorously for 2-5 minutes. 2. Sonication: Use an ultrasonic bath for 10-15 minutes to break apart solid aggregates and enhance dissolution. 3. Gentle Warming: Carefully warm the solution in a water bath (37-50°C). Caution: Verify the thermal stability of your compound before applying heat.
Issue 2: The stock solution is clear, but the compound precipitates in the final assay medium.
This indicates that the compound is not soluble in the final aqueous environment, even with a small percentage of co-solvent.
Problem
Potential Cause
Recommended Solution & Protocol
Precipitate forms immediately upon dilution into buffer or media.
The compound has "crashed out" due to exceeding its aqueous solubility limit.
Formulation Development: Move beyond a simple DMSO/water system. Consider these advanced formulation strategies: 1. Use of Co-solvents: Prepare a stock solution in a mixture of solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] 2. Employ Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility. A typical formulation might be 10% DMSO in a 20% SBE-β-CD saline solution.[6] 3. pH Modification: Since the guanidine group is basic, ensuring the final assay buffer pH is slightly acidic (if the assay permits) can help maintain the protonated, more soluble guanidinium form.
Precipitate appears in cell culture wells after 24-48 hours of incubation.
Thermodynamic Insolubility: The compound concentration is above its long-term thermodynamic solubility limit in the complex culture medium. Interaction with Media Components: The compound may be binding to proteins (like FBS) or other components in the medium, leading to aggregation and precipitation over time.
1. Lower the Compound Concentration: This is the most reliable solution if the compound's potency allows. 2. Reduce Serum Concentration: If using fetal bovine serum (FBS), try reducing the percentage. Sometimes, high protein concentrations can promote the precipitation of hydrophobic compounds. Run appropriate controls to ensure cell health is not compromised.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the steps for solubilizing a challenging guanidine derivative in an organic solvent.
Weigh out a precise amount of the guanidine derivative (e.g., 1 mg) into a sterile, conical microcentrifuge tube.
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 µL for a 10 mg/mL stock).
Vortex the tube vigorously for at least 2 minutes.
If the compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes.
If solids persist, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom. Store appropriately (typically at -20°C or -80°C, protected from light).
Protocol 2: Formulation with SBE-β-CD for Improved Aqueous Solubility
This protocol is for compounds that precipitate out of simple DMSO/aqueous solutions.
Prepare a 20% (w/v) solution of SBE-β-CD in your final assay buffer or saline. This may require some gentle warming to fully dissolve.
Prepare a high-concentration primary stock of your guanidine derivative in 100% DMSO (e.g., 50 mM).
Perform an intermediate dilution of your DMSO stock into the SBE-β-CD solution. For example, add 10 µL of the 50 mM DMSO stock to 90 µL of the 20% SBE-β-CD solution. This creates a 5 mM stock in 10% DMSO/18% SBE-β-CD.
This intermediate stock can now be further diluted into your final aqueous assay buffer. The SBE-β-CD will help to keep the compound solubilized.
Visualization of Concepts
Solubility Troubleshooting Workflow
This diagram outlines a logical progression for addressing solubility issues with your guanidine derivative.
Caption: A decision-making flowchart for troubleshooting solubility.
Mechanism of SBE-β-CD Solubilization
This diagram illustrates how cyclodextrins can enhance the solubility of a hydrophobic guanidine derivative.
Author: BenchChem Technical Support Team. Date: April 2026
Answering the user's request.
Technical Support Center: Guanidine, (2-phenoxyethoxy)- Screening
A Senior Application Scientist's Guide to Minimizing Background Interference
Welcome, researchers. You are working with Guanidine, (2-phenoxyethoxy)-, a molecule with significant potential, but one whose unique chemical architecture presents specific challenges in high-throughput screening (HTS). The combination of a highly basic, cationic guanidinium head and a hydrophobic, aromatic phenoxyethoxy tail makes this compound a frequent originator of assay artifacts.
This guide is structured to help you anticipate, diagnose, and systematically eliminate sources of background interference. We will move beyond simple procedural lists to explain the underlying chemical and physical principles, empowering you to make informed decisions in your assay development and screening campaigns.
Troubleshooting Guide: From High Background to Validated Hit
This section is designed to address the most common issues encountered when screening Guanidine, (2-phenoxyethoxy)- and similar compounds. Follow this logical flow to deconstruct your interference problems.
Issue 1: My assay shows a high background signal or a poor signal-to-noise ratio.
A high background signal is the most frequent symptom of assay interference. The chemical structure of Guanidine, (2-phenoxyethoxy)- points to three primary culprits: compound autofluorescence, non-specific binding, and signal interference from compound precipitation.
The phenoxy group within your compound contains an aromatic ring, a common fluorophore. This can lead to the compound itself emitting light when excited, creating a high background that masks any real signal.[1][2]
Prepare a Compound-Only Plate: In a microplate identical to your assay plate (e.g., black, clear-bottom), prepare a serial dilution of Guanidine, (2-phenoxyethoxy)- in your final assay buffer. Include a vehicle-only control (e.g., DMSO at the same final concentration).[1]
Acquire Images/Readings: Read the plate on your instrument using the exact same filter sets, excitation/emission wavelengths, and exposure times as your main experiment.
Analyze: A dose-dependent increase in signal that is absent in the vehicle control confirms your compound is autofluorescent under your assay conditions.
Mitigation Strategies for Autofluorescence
Strategy
Mechanism
Efficacy
Considerations
Use Red-Shifted Dyes
Move detection to longer wavelengths (e.g., >600 nm) where fewer organic molecules, including your compound, fluoresce.[2][3][4]
High (50-90% reduction)
Requires appropriate instrument filter sets and detectors.
Pre-Read Correction
Read the plate after compound addition but before adding the final detection reagent. Subtract this "pre-read" background from the final signal.
Moderate
Assumes fluorescence is stable and not affected by subsequent additions.
Increase Specific Signal
Increase the concentration of your fluorescent probe or substrate to overwhelm the compound's background signal.
Variable
May increase costs and can lead to other issues like inner-filter effects.
Time-Resolved Fluorescence (TRF)
Use lanthanide-based fluorophores (e.g., in HTRF® or LANCE® assays) which have long-lived fluorescence, allowing you to measure after short-lived background fluorescence has decayed.
High
Requires a TRF-capable plate reader.
The guanidine moiety is protonated at physiological pH, forming a cationic guanidinium group. This positive charge can mediate strong, non-specific electrostatic interactions with negatively charged biological molecules (e.g., proteins, DNA/RNA) and assay plastics.[5][6][7]
Design a "Target-Free" Control: Set up assay wells that contain all components except for the primary biological target (e.g., your enzyme or receptor).
Add Compound and Detect: Add Guanidine, (2-phenoxyethoxy)- to these wells and proceed with the detection steps.
Analyze: A signal in these target-free wells indicates that your compound is interacting with other assay components (e.g., a detection antibody, substrate, or the plate surface itself).
Mitigation Strategies for Non-Specific Binding
Strategy
Mechanism
Implementation Notes
Increase Salt Concentration
Ions like Na+ and Cl- shield electrostatic charges, disrupting the ionic interaction between your cationic compound and anionic surfaces.[5]
Titrate NaCl (e.g., from 150 mM up to 500 mM). Monitor target activity, as high salt can be inhibitory.
Add a Non-Ionic Surfactant
Surfactants like Tween-20 or Triton X-100 disrupt hydrophobic interactions and can help prevent compounds from "sticking" to surfaces.[5]
Add at a low concentration (e.g., 0.01% - 0.05% v/v).
Include a Blocking Protein
Bovine Serum Albumin (BSA) acts as a "protein shield," providing alternative binding sites to saturate non-specific interactions.[5][8]
Typically added at 0.1 to 1 mg/mL. Ensure the BSA is clean and does not interfere with your assay.
Adjust Buffer pH
Modifying the pH can alter the charge state of interacting proteins, potentially reducing NSB.[5]
Test a range of pH values around your assay's optimum, but be cautious of altering your target's activity or stability.
The hydrophobic phenoxyethoxy tail can limit the aqueous solubility of your compound. At higher concentrations, it may precipitate or form colloidal aggregates.[9] These particles scatter light, which can be misread by plate readers as absorbance or fluorescence, leading to false positive signals.[4][10]
Diagnostic Protocol 3: Visual and Instrumental Solubility Assessment
Visual Inspection: Prepare your compound at its highest screening concentration in assay buffer. Let it sit for 30-60 minutes. Visually inspect for cloudiness or precipitate against a dark background.
Nephelometry/Light Scattering Read: Read a compound-only plate in a reader capable of detecting light scatter (nephelometry) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., >600 nm). An increase in signal indicates scattering.
Centrifugation Test: Prepare the compound solution as above, then centrifuge at high speed (e.g., >10,000 x g) for 15 minutes. Measure the concentration of the supernatant (e.g., by HPLC-UV). A significant decrease from the nominal concentration confirms precipitation.[11]
Mitigation Strategies for Precipitation
Strategy
Mechanism
Implementation Notes
Reduce Compound Concentration
The most straightforward solution is to work below the compound's solubility limit.
Determine the solubility limit early in assay development.
Include a Non-Ionic Surfactant
Surfactants can help maintain compound solubility and prevent the formation of light-scattering aggregates.[9]
Add 0.01% Tween-20 or Triton X-100. This is a common method to identify aggregation-based false positives.
Modify the Order of Addition
Pre-diluting the compound in buffer before adding it to assay proteins can sometimes prevent precipitation that occurs when a concentrated DMSO stock is added directly.[12]
Test different reagent addition sequences during assay development.
Filter Compound Stock Solutions
Use a 0.22 µm filter to remove any pre-existing micro-precipitates from your DMSO stock solution before preparing assay plates.
A good general practice for all HTS campaigns.
Workflow & Decision-Making Diagram
The following diagram outlines a systematic approach to diagnosing and mitigating background interference when working with Guanidine, (2-phenoxyethoxy)-.
Caption: Troubleshooting workflow for high background signals.
Frequently Asked Questions (FAQs)
Q1: I've minimized background, but my compound is still active. How do I know if it's a real hit or another type of artifact?
A1: This is a critical question. Once you've addressed background interference, you must screen for assay-specific interference to eliminate false positives.[13][14] The goal is to prove the compound's activity is dependent on the specific biological target, not the detection method.
Run a Technology Counter-Screen: This identifies compounds that interfere with your detection system.[14]
For Luciferase Assays: Test your compound against the luciferase enzyme directly in the absence of your primary target. A significant number of compounds are direct luciferase inhibitors.[13][15]
For AlphaScreen®/AlphaLISA® Assays: Use a "TruHit" kit or a similar setup where donor and acceptor beads bind directly.[16] A drop in signal indicates your compound might be a singlet oxygen quencher or a biotin mimic that disrupts the streptavidin interaction.[17][18]
For Fluorescence Polarization (FP) Assays: Re-test hits using a tracer with a different fluorophore (e.g., switch from a fluorescein to a rhodamine or far-red tracer). True hits should be active regardless of the dye, whereas artifacts are often dye-specific.[19]
Run a Specificity Counter-Screen (Orthogonal Assay): This is the gold standard. Re-test your hit in a completely different assay format that measures the same biological endpoint. For example, if your primary screen was a biochemical FP assay for a protein-protein interaction, a confirmatory cell-based reporter gene assay would be an excellent orthogonal test.[13]
Q2: Are certain assay technologies better suited for screening guanidinium-containing compounds?
A2: Yes, your choice of assay technology can proactively mitigate many of these issues.
Luminescence-based assays (e.g., luciferase reporters) are generally preferred because they have an extremely high signal-to-background ratio and are not susceptible to autofluorescence or light scattering interference.[13] However, they are prone to compound-mediated inhibition of the luciferase enzyme itself, requiring a mandatory counter-screen.[15]
Time-Resolved FRET (TR-FRET) technologies like HTRF® are excellent choices as they are robust against autofluorescence and less affected by light scatter than standard fluorescence intensity assays.[17]
Label-free technologies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) are powerful orthogonal methods for hit validation because they are not based on optical readouts and are therefore immune to most of the interference types discussed here. However, their throughput is generally too low for primary screening.
Q3: My compound appears to be a "Pan-Assay Interference Compound" (PAIN). What does that mean?
A3: PAINS are chemical structures known to appear as hits in numerous, unrelated HTS assays.[20][21] They often act through non-specific mechanisms like chemical reactivity (e.g., reacting with cysteine residues on proteins), redox cycling, or aggregation.[9][22] The guanidinium group itself is not a classic PAINs motif, but if the rest of your molecule contains known problematic structures (e.g., catechols, rhodanines), you should be highly skeptical of its activity. It is crucial to run counter-screens and orthogonal assays to prove the activity is specific to your target.[9]
Q4: Can the DMSO solvent for my compound be a source of problems?
A4: Yes, while DMSO is the standard solvent for HTS, it can influence results, particularly regarding compound solubility. When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can momentarily come out of solution and then either re-dissolve or precipitate/aggregate.[11][23] This process is sensitive to the mixing method, temperature, and order of reagent addition.[11] This is why checking for precipitation under the exact final assay conditions is so important.
References
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-212. Retrieved from [Link]
Interference and Artifacts in High-content Screening. (2023). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
How to reduce autofluorescence in cell-based assays. (n.d.). BMG Labtech. Retrieved from [Link]
How to Reduce Autofluorescence. (2021, June 29). Labcompare.com. Retrieved from [Link]
K-M.J. O'Connell, et al. (2012). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of Biomolecular Screening, 17(2), 155-164. Retrieved from [Link]
Pasilis, S. P., et al. (2023). Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. Analytical Chemistry, 95(42), 15417-15435. Retrieved from [Link]
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved from [Link]
Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). IntechOpen. Retrieved from [Link]
How to Block a Membrane to Reduce Non-Specific Binding. (2023, May 9). Patsnap Synapse. Retrieved from [Link]
How to reduce non-specific reactions. (n.d.). MBL Life Science. Retrieved from [Link]
Rees, J.S., & Lilley, K.S. (2011). Method for suppressing non-specific protein interactions observed with affinity resins. Journal of Proteomics. Retrieved from [Link]
High-Throughput Screening. (2023, September 25). Technology Networks. Retrieved from [Link]
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2023, October 13). ResearchGate. Retrieved from [Link]
UV Fluorescence Polarization as a Means to Investigate Protein Conformational and Mass Change. (2022, June 14). Agilent. Retrieved from [Link]
van der Heden van Noort, G.J., et al. (2022). Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. ACS Omega, 7(38), 34493-34503. Retrieved from [Link]
Llinas, A., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. European Journal of Pharmaceutical Sciences, 50(2), 171-185. Retrieved from [Link]
van der Heden van Noort, G.J., et al. (2022). Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. ACS Omega, 7(38), 34493-34503. Retrieved from [Link]
Coussens, N.P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
IP Troubleshooting: High Background (Specific or Nonspecific). (n.d.). Sino Biological. Retrieved from [Link]
Fischer, M., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5133-5138. Retrieved from [Link]
Sportsman, J.R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies, 2(2), 179-188. Retrieved from [Link]
Cusick, K.D., & Sayler, G.S. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 15(10), 306. Retrieved from [Link]
Novel guanidine compounds inhibit platelet-derived growth factor receptor alpha transcription and oligodendrocyte precursor cell proliferation. (2020). Journal of Neuroscience Research. Retrieved from [Link]
Dahlin, J.L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]
Dahlin, J.L., et al. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]
Yasgar, A., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening, 21(5), 461-472. Retrieved from [Link]
Judge, P.T., et al. (2015). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Journal of Biomolecular Screening, 20(7), 841-850. Retrieved from [Link]
In vitro methods to assess drug precipitation. (2019). Journal of Pharmaceutical Investigation. Retrieved from [Link]
Pope, A.J., et al. (2003). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Journal of Biomolecular Screening, 8(2), 189-197. Retrieved from [Link]
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2021). INEOS OPEN. Retrieved from [Link]
Interferences with Luciferase Reporter Enzymes. (2016). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
Identification of false positives in a fluorescence polarization screen. (n.d.). BMG Labtech. Retrieved from [Link]
The Use of AlphaScreen Technology in HTS: Current Status. (2011). Current Pharmaceutical Biotechnology, 12(10), 1568-1581. Retrieved from [Link]
Turek-Herman, J.C., & D.M. Wrotek. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 24(7), 687-698. Retrieved from [Link]
How do I reduce high background in my FISH assay? (n.d.). Oxford Gene Technology. Retrieved from [Link]
G. Santis, et al. (2009). Biological Activities of Guanidine Compounds. Current Medicinal Chemistry, 16(29), 3814-3833. Retrieved from [Link]
The Ecstasy and Agony of Assay Interference Compounds. (2022). Journal of Medicinal Chemistry, 65(1), 1-6. Retrieved from [Link]
What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD. Retrieved from [Link]
The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. (2019). ResearchGate. Retrieved from [Link]
Guanidine group: Definition and pharmaceutical applications. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. (2021). ChemRxiv. Retrieved from [Link]
The Chemistry and Biology of Guanidine Natural Products. (2015). Natural Product Reports, 32(11), 1571-1605. Retrieved from [Link]
A Comparative Guide to Guanidine, (2-phenoxyethoxy)- and Standard Inhibitors of Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibition, the quest for potent and selective molecules is paramount. This guide offers a comparative analysis of the inhibitory...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, the quest for potent and selective molecules is paramount. This guide offers a comparative analysis of the inhibitory potential of Guanidine, (2-phenoxyethoxy)-, a representative guanidine-containing compound, against the well-characterized enzyme family, Nitric Oxide Synthase (NOS). While specific inhibitory data for Guanidine, (2-phenoxyethoxy)- is not publicly available, this document serves as an illustrative framework. It compares its theoretical potential with established, standard NOS inhibitors, providing researchers with a comprehensive overview of assay methodologies and the chemical space of guanidine-based inhibitors.
The Significance of Nitric Oxide Synthase Inhibition
Nitric Oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes.[1][2][3] It is synthesized by three distinct isoforms of Nitric Oxide Synthase (NOS):
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission and synaptic plasticity.[2][4]
Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is vital for regulating vascular tone and blood pressure.[2][3][5]
Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli, leading to the production of large amounts of NO, which can contribute to tissue damage in inflammatory conditions.[1][2][6]
The differential roles of these isoforms make the development of selective NOS inhibitors a significant therapeutic goal for conditions ranging from neurodegenerative diseases to inflammatory disorders and septic shock.[6][7]
The Guanidinium Moiety: A Key to NOS Inhibition
The substrate for all NOS isoforms is L-arginine, which contains a guanidinium group. Many competitive NOS inhibitors are designed to mimic this guanidinium moiety, allowing them to bind to the active site of the enzyme.[8] Guanidine-containing compounds, therefore, represent a promising class of molecules for the development of novel NOS inhibitors.[7]
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[9] The table below presents the IC50 values of well-established standard NOS inhibitors. For illustrative purposes, a hypothetical IC50 value for Guanidine, (2-phenoxyethoxy)- is included to demonstrate where a novel guanidine derivative might stand in comparison.
Note: The IC50 value for Guanidine, (2-phenoxyethoxy)- is hypothetical and serves as a placeholder for comparative illustration. The actual inhibitory potential would need to be determined experimentally.
Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
A common and reliable method for determining the IC50 of NOS inhibitors is the Griess assay, which measures the amount of nitrite, a stable and quantifiable breakdown product of NO.[16][17][18]
Principle
NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The unstable NO molecule is oxidized to nitrite and nitrate. The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color, measured by a spectrophotometer, is proportional to the nitrite concentration.
Materials
Purified NOS enzyme (e.g., recombinant human iNOS)
L-arginine (substrate)
NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors)
Calmodulin (for nNOS and eNOS)
Assay Buffer (e.g., HEPES buffer, pH 7.4)
Test inhibitor (e.g., Guanidine, (2-phenoxyethoxy)-) and standard inhibitors
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
Sodium nitrite (for standard curve)
96-well microplate
Microplate reader
Step-by-Step Methodology
Preparation of Reagents: Prepare stock solutions of the NOS enzyme, substrate, cofactors, and inhibitors in the appropriate assay buffer.
Enzyme Reaction:
In a 96-well plate, add the assay buffer, cofactors, and L-arginine.
Add serial dilutions of the test inhibitor and standard inhibitors to their respective wells. Include a control well with no inhibitor.
Initiate the reaction by adding the NOS enzyme to all wells.
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
Nitrite Detection (Griess Reaction):
Stop the enzyme reaction.
Add the sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.[17]
Add the N-(1-naphthyl)ethylenediamine solution (Griess Reagent B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[17]
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[18][19]
Data Analysis:
Generate a standard curve using known concentrations of sodium nitrite.
Determine the nitrite concentration in each well from the standard curve.
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Scientific Workflow
A clear understanding of the experimental process is crucial for reproducibility and data interpretation.
Caption: Simplified signaling pathway for the induction of iNOS expression.
Conclusion
While the specific inhibitory profile of Guanidine, (2-phenoxyethoxy)- against NOS isoforms remains to be experimentally determined, its guanidine scaffold suggests potential as a competitive inhibitor. This guide provides a framework for such an investigation, outlining the necessary experimental procedures and offering a comparative context with established standard inhibitors. The development of novel, isoform-selective NOS inhibitors holds significant therapeutic promise, and a systematic approach to their evaluation, as detailed here, is essential for advancing this field of research.
References
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
Copeland, R. A. (2000).
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837.
Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual Review of Physiology, 57, 707–736.
Mayer, B., & Hemmens, B. (1997). Biosynthesis and action of nitric oxide in the brain. Trends in Neurosciences, 20(10), 477–481.
Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological Reviews, 43(2), 109–142.
Pfeiffer, S., Mayer, B., & Hemmens, B. (1999). Nitric oxide: chemical puzzles and biological messages.
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of nitric oxide synthases. Biochemical Pharmacology, 51(4), 383–394.
Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1411(2-3), 217–230.
Comprehensive Laboratory Guide: Safe Handling and Disposal of N-(2-phenoxyethoxy)guanidine
Executive Summary & Chemical Identity For researchers and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. N-(2-phenoxyethoxy)g...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
For researchers and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. N-(2-phenoxyethoxy)guanidine (CAS: 714-20-5), a specialized guanidine derivative (Molecular Formula: C9H13N3O2), is frequently utilized as a biochemical intermediate[1].
While specific regulatory monographs for this exact derivative can be sparse, its disposal and handling protocols must strictly mirror those of its parent class—guanidine compounds. This guide synthesizes mechanistic causality with established environmental health and safety (EHS) protocols to provide a self-validating system for the safe operational handling and disposal of N-(2-phenoxyethoxy)guanidine.
Hazard Profile & Mechanistic Causality
To manage a chemical effectively, one must understand the mechanisms behind its hazards. N-(2-phenoxyethoxy)guanidine combines a nitrogen-rich guanidine moiety with a lipophilic phenoxyethoxy group.
Toxicity & Irritation: The guanidine functional group is a potent chaotropic agent and irritant. Exposure causes disruption of hydrogen bonding networks in biological tissues, leading to severe skin, eye, and respiratory tract irritation[2].
Environmental Mobility: Like most guanidine salts, this compound exhibits significant water solubility. If discarded down the drain, it remains highly mobile in soil and aquatic environments, posing a long-term toxicity risk to aquatic life[3].
Chemical Incompatibility: The nitrogen-rich structure is highly reactive with strong oxidizing agents (e.g., sodium hypochlorite/bleach) and strong acids. Mixing these can catalyze violent exothermic reactions or release highly toxic nitrogen oxide (NOx) gases[2].
Operational Safety & Quantitative Data
Before initiating any workflow involving N-(2-phenoxyethoxy)guanidine, stringent Personal Protective Equipment (PPE) and waste segregation parameters must be established.
Table 1: PPE Specifications and Waste Segregation Parameters
Category
Specification / Requirement
Mechanistic Rationale
Hand Protection
Nitrile rubber gloves (Min. thickness: 0.11mm)
Prevents transdermal absorption and localized tissue irritation[4].
Eye Protection
Tight-sealing chemical safety goggles
Protects against chaotropic disruption of corneal proteins from dust/splashes[2].
Respiratory
NIOSH-approved N95 or EN 149 particulate filter
Required during powder handling to prevent inhalation of irritating particulates[2].
Aqueous Waste
pH 6.0 - 8.0, segregated from oxidizers
Prevents the generation of toxic NOx gases and maintains chemical stability[5].
Solid Waste
Double-bagged or sealed in HDPE containers
Mitigates the risk of combustible dust accumulation in ambient air[2].
Step-by-Step Disposal Protocols
Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, guanidine derivatives must be classified and managed as hazardous waste[6]. Never discharge this compound into the municipal sewer system.
Protocol A: Disposal of Solid Waste (Powders and Crystals)
Preparation: Conduct all transfers inside a certified chemical fume hood to prevent the aerosolization of fine powders.
Collection: Use a dedicated, non-sparking spatula to transfer residual N-(2-phenoxyethoxy)guanidine into a high-density polyethylene (HDPE) hazardous waste container.
Consolidation: Place all contaminated consumables (weighing boats, pipette tips, and heavily soiled gloves) into the same solid waste container[7].
Sealing & Labeling: Seal the container tightly. Label it explicitly as "Hazardous Waste: N-(2-phenoxyethoxy)guanidine (Solid) - Toxic/Irritant" along with the accumulation start date.
Protocol B: Disposal of Aqueous Solutions
Segregation: Ensure the liquid waste carboy contains NO strong acids, bases, or bleaching agents.
Transfer: Slowly pour the aqueous guanidine solution into the designated liquid hazardous waste container using a funnel to prevent splashing.
Secondary Containment: Place the primary liquid waste container inside a secondary containment bin to catch any potential leaks, as the compound is highly mobile in water[3].
EHS Handoff: Once the container reaches 80% capacity, cap it securely and initiate a pickup request with your institution's EHS department.
Protocol C: Empty Container Decontamination
Triple-Rinsing: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., water or mild alcohol)[7].
Rinsate Capture: Crucial Step - The rinsate now contains trace guanidine and must be disposed of as Liquid Hazardous Waste following Protocol B.
Defacing: Once triple-rinsed, completely deface or remove the original chemical label. The bottle can then be processed as non-hazardous glass/plastic recycling according to local facility rules.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.
Workflow for N-(2-phenoxyethoxy)guanidine spill containment and decontamination.
Mechanistic Insight for Spill Cleanup: Do not use compressed air or dry sweeping for solid spills, as this creates a combustible dust hazard and increases inhalation risks[2]. Always use a slightly damp absorbent pad or a specialized HEPA-filtered vacuum for solid recovery.
References
ChemIndex Database. 714-20-5 | 2-(2-phenoxyethoxy)guanidine Chemical Properties. Retrieved from: [Link]
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Environmental Protection Agency (EPA). Retrieved from:[Link]